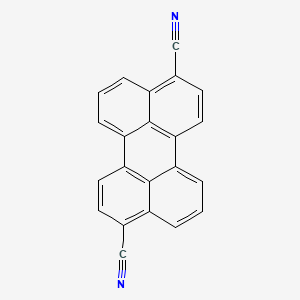
Perylene-3,9-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perylene-3,9-dicarbonitrile is an organic compound with the molecular formula C22H10N2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two cyano groups at the 3 and 9 positions of the perylene core. This compound is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Perylene-3,9-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of perylene-3,9-dicarboxylic acid with a dehydrating agent such as thionyl chloride can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
Perylene-3,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perylene-3,9-dicarboxylic acid, while reduction can produce perylene-3,9-diamine .
科学的研究の応用
Perylene-3,9-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: This compound is employed in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
作用機序
The mechanism by which perylene-3,9-dicarbonitrile exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, electronic devices, and other systems in which the compound is used .
類似化合物との比較
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Perylene-3,4-dicarboxylic acid: A compound with carboxylic acid groups instead of cyano groups.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative with imide groups, often used in organic electronics.
Uniqueness
Perylene-3,9-dicarbonitrile is unique due to its specific substitution pattern and the presence of cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high thermal stability and efficient charge transport .
特性
CAS番号 |
103147-46-2 |
|---|---|
分子式 |
C22H10N2 |
分子量 |
302.3 g/mol |
IUPAC名 |
perylene-3,9-dicarbonitrile |
InChI |
InChI=1S/C22H10N2/c23-11-13-7-10-20-18-6-2-4-16-14(12-24)8-9-19(22(16)18)17-5-1-3-15(13)21(17)20/h1-10H |
InChIキー |
OMXBVTSQEJRZKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C5C3=CC=CC5=C(C=C4)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

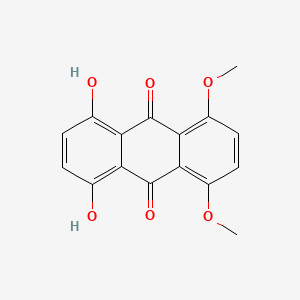
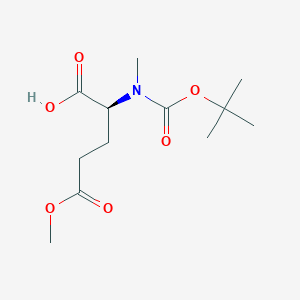

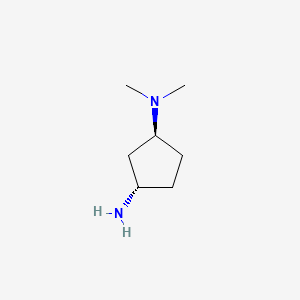


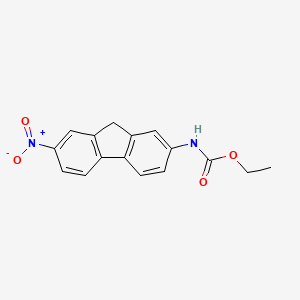
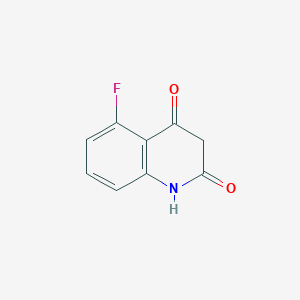
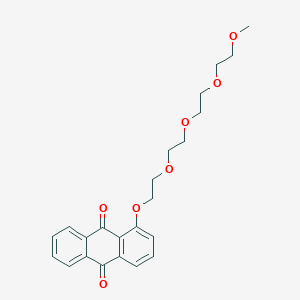
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)

